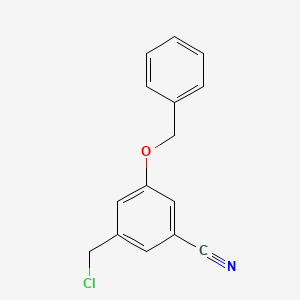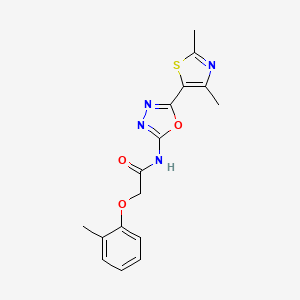![molecular formula C11H18BrNO2 B14866017 Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14866017.png)
Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spirocyclic framework with a nitrogen atom incorporated into one of the rings, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the bromomethyl group and the tert-butyl ester group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions. The final product is usually purified through column chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and distillation, to ensure the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic core or the ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a ketone or alcohol derivative.
Scientific Research Applications
Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the biological activity of spirocyclic compounds and their interactions with biological targets.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, enhancing the compound’s efficacy and selectivity. The bromomethyl group can act as a reactive site for further modifications, allowing the compound to be tailored for specific biological activities.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-(chloromethyl)-5-azaspiro[2.3]hexane-5-carboxylate
- Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate
- Tert-butyl 1-(methyl)-5-azaspiro[2.3]hexane-5-carboxylate
Uniqueness
Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate is unique due to the presence of the bromomethyl group, which provides a reactive site for further chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties. The spirocyclic structure also contributes to its stability and potential as a building block in complex molecule synthesis.
Properties
Molecular Formula |
C11H18BrNO2 |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
tert-butyl 2-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(11)5-12/h8H,4-7H2,1-3H3 |
InChI Key |
VRFMXFGBBRFDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-fluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14865934.png)
![(1R,4E,6S,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14865935.png)
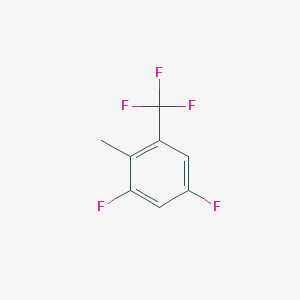
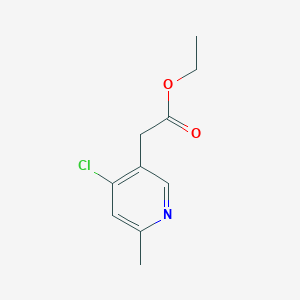
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide](/img/structure/B14865958.png)
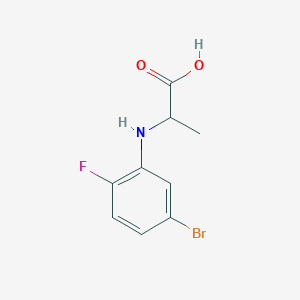
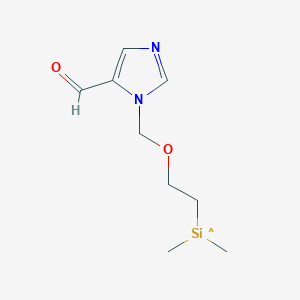
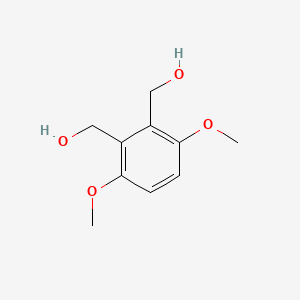


![2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine](/img/structure/B14865995.png)

